Sapanisertib

mTOR kinase inhibition PI3K selectivity cell-free biochemical assay

Sapanisertib (INK128, MLN0128, TAK-228) is an ATP-competitive dual mTORC1/2 inhibitor with >200-fold selectivity over class I PI3K isoforms. Unlike rapalogs, it suppresses S6K/4E-BP1 and AKT Ser473 phosphorylation, preventing compensatory AKT signaling. Clinically active in NRF2-mutated sqNSCLC (27% ORR, FDA Fast Track). Brain-penetrant. Ideal for rapalog-resistant tumor models, CNS oncology studies, and clean mTOR pathway dissection. Research-grade, ≥98% purity.

Molecular Formula C15H15N7O
Molecular Weight 309.33 g/mol
CAS No. 1224844-38-5
Cat. No. B612132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSapanisertib
CAS1224844-38-5
SynonymsTAK-228;  TAK 228;  TAK228;  INK128;  INK-128;  INK 128;  MLN0128;  MLN 0128;  MLN-0128;  Sapanisertib.
Molecular FormulaC15H15N7O
Molecular Weight309.33 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N
InChIInChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19)
InChIKeyGYLDXIAOMVERTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sapanisertib (TAK-228/MLN0128) Procurement Guide: Key Specifications and Scientific Profile


Sapanisertib (CAS 1224844-38-5), also known as INK128, MLN0128, or TAK-228, is an orally bioavailable, ATP-competitive dual inhibitor of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1]. As a small-molecule kinase inhibitor targeting the catalytic site of mTOR, it blocks both raptor-mTOR and rictor-mTOR complexes involved in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers [2]. Currently in Phase II clinical development across multiple oncology indications, sapanisertib is supplied as a research-grade compound for preclinical and clinical investigation, with typical research specifications including purity >98% and solubility in DMSO .

Why Sapanisertib Cannot Be Interchanged with Rapalogs or Other mTOR Inhibitors


Sapanisertib occupies a distinct pharmacological niche that prevents generic substitution with first-generation rapalogs (e.g., everolimus, temsirolimus) or other mTOR-targeting compounds. Rapalogs act as allosteric inhibitors of mTORC1 only, leaving mTORC2 activity intact—a limitation that permits compensatory AKT signaling via feedback activation [1]. In contrast, sapanisertib is an ATP-competitive active-site inhibitor that dually suppresses both mTORC1 and mTORC2, thereby blocking both S6K/4E-BP1 phosphorylation and AKT Ser473 phosphorylation simultaneously [2]. Clinically, rapalog-resistant tumors have demonstrated sensitivity to sapanisertib in patient-derived xenograft models, underscoring the non-interchangeable nature of these agents [3]. For procurement decisions, selecting a rapalog over sapanisertib in research requiring complete mTOR pathway blockade will confound experimental outcomes and yield incomplete target engagement.

Sapanisertib Comparative Quantitative Evidence: Differentiated Performance Against Key mTOR Inhibitor Comparators


Dual mTORC1/mTORC2 Inhibition with High PI3K Selectivity vs. Rapamycin

Sapanisertib exhibits potent mTOR kinase inhibition (IC₅₀ = 1 nM) with greater than 200-fold selectivity over class I PI3K isoforms, a profile distinct from rapamycin which inhibits only mTORC1 allosterically and incompletely blocks downstream signaling . The selectivity margin is quantitatively defined: mTOR IC₅₀ = 1 nM versus PI3Kα IC₅₀ = 219 nM, PI3Kβ IC₅₀ = 5293 nM, PI3Kδ IC₅₀ = 230 nM, and PI3Kγ IC₅₀ = 221 nM .

mTOR kinase inhibition PI3K selectivity cell-free biochemical assay

Cytotoxic Activity in Ovarian Cancer Models: Second-Generation vs. First-Generation mTOR Inhibitors

In ovarian cancer cell lines and patient-derived cells, second-generation mTOR inhibitors including sapanisertib, AZD8055, vistusertib, and dactolisib demonstrated higher cytotoxic activity compared to first-generation mTOR inhibitors (rapalogs) [1]. Sensitivity analysis using DSS (drug sensitivity score) values across ovarian cancer cell lines and PDCs showed high sensitivity for sapanisertib in all models except the intrinsically drug-resistant COV362 cell line [1]. This class-level differentiation is further supported by findings that the serabelisib-sapanisertib combination more effectively suppressed PI3K/AKT/mTOR pathway signaling, particularly 4E-BP1 phosphorylation, than single-node inhibitors including everolimus [2].

ovarian cancer cytotoxicity second-generation mTOR inhibitors

NRF2-Mutated Squamous NSCLC: Phase II Clinical Efficacy in a Biomarker-Defined Population

In a Phase II clinical trial evaluating sapanisertib monotherapy in heavily pretreated patients with NRF2-mutated squamous non-small cell lung cancer (sqNSCLC), sapanisertib demonstrated a 27% confirmed overall response rate (ORR) and a median progression-free survival (PFS) of 8.9 months (95% CI, 7 months to not reached) [1]. This biomarker-defined efficacy profile is mechanistically linked to the observation that NRF2 activation is sensitive to mTOR activity and predicts response to dual mTORC1/2 inhibition [2]. Notably, this represents clinical activity in a patient population with historically poor outcomes and limited therapeutic options following platinum-based chemotherapy and immune checkpoint inhibitor therapy.

NRF2 mutation squamous NSCLC biomarker-stratified therapy

Comparative mTOR Kinase Inhibition Potency: Sapanisertib vs. AZD8055, Everolimus, and CC-223

In a comprehensive tabulation of mTOR inhibitors with anti-multiple myeloma activity, sapanisertib exhibits mTOR kinase inhibition with a reported IC₅₀ of 1.4 nM [1]. This places its potency within the same order of magnitude as AZD8055 (IC₅₀ 0.8-1.3 nM) and substantially more potent than everolimus (IC₅₀ 1.6-2.4 nM) and temsirolimus (IC₅₀ 1760 nM) [1]. The ATP-competitive mechanism of sapanisertib and AZD8055 contrasts with the allosteric mechanism of everolimus and temsirolimus, which only partially inhibit mTORC1 signaling and do not suppress mTORC2-dependent AKT phosphorylation.

mTOR kinase IC₅₀ multiple myeloma ATP-competitive inhibitors

Brain-Penetrant Activity and Synergistic Survival Benefit in Orthotopic AT/RT Models

In orthotopic mouse models of atypical teratoid/rhabdoid tumor (AT/RT), a highly aggressive pediatric brain tumor, once-weekly treatment with sapanisertib combined with the BH3 mimetic obatoclax extended median survival from 35 days to 55 days (p < 0.05 by log-rank test) [1]. Sapanisertib treatment alone disrupted the NRF2-mediated oxidative stress response, decreasing glutathione levels (p < 0.05 by UHPLC-MS metabolomics analysis) and reducing MCL-1 anti-apoptotic protein expression [1]. The brain-penetrant property of sapanisertib is critical for this CNS tumor model application.

AT/RT brain penetration orthotopic xenograft

Food Effect on Pharmacokinetics: Fed vs. Fasted Cmax Reduction in Phase I Study

In a Phase I pharmacokinetic study (NCT02412722) evaluating milled sapanisertib capsules in patients with advanced solid tumors, administration with a high-fat meal reduced the maximum plasma concentration (Cmax) by approximately 40% compared to fasted administration [1]. Pharmacokinetic parameters did not differ significantly between unmilled and milled capsule formulations, nor with or without concomitant paclitaxel administration [1]. Maximum tolerated doses (MTD) were established as 3 mg QD, 6 mg three days/week plus paclitaxel, and 30 mg QW for different dosing schedules [1].

pharmacokinetics food effect Cmax

Sapanisertib Optimal Use Cases: Research and Clinical Investigation Scenarios Based on Validated Evidence


Biomarker-Stratified Clinical Trials in NRF2-Mutated Squamous NSCLC

Based on Phase II evidence demonstrating a 27% confirmed ORR and median PFS of 8.9 months in heavily pretreated NRF2-mutated sqNSCLC patients, sapanisertib is optimally deployed in clinical research programs focused on this biomarker-defined population [1]. The FDA Fast Track designation for this indication further supports its prioritization in translational and clinical studies targeting NRF2/KEAP1 pathway-altered lung cancers [1]. Procurement of sapanisertib is warranted for investigator-initiated trials and preclinical studies evaluating mTORC1/2 inhibition in the context of NRF2 activation as a predictive biomarker.

Rapalog-Resistant Tumor Model Studies Requiring Complete mTOR Pathway Blockade

For preclinical research involving tumor models with acquired or intrinsic resistance to everolimus or other rapalogs, sapanisertib offers a mechanistically differentiated tool that addresses incomplete mTOR pathway inhibition through dual targeting of both mTORC1 and mTORC2 [1]. Patient-derived xenograft models of everolimus-resistant pancreatic neuroendocrine tumors have identified sapanisertib as a potential therapeutic strategy, providing a validated experimental framework for studying mTOR inhibitor resistance mechanisms . Procurement is specifically indicated for studies requiring suppression of both S6K/4E-BP1 and AKT Ser473 phosphorylation endpoints.

CNS Oncology Research Requiring Brain-Penetrant mTOR Inhibition

Sapanisertib has demonstrated brain-penetrant activity in orthotopic AT/RT mouse models, where once-weekly dosing combined with obatoclax extended median survival from 35 to 55 days (p < 0.05) [1]. This evidence supports sapanisertib procurement for preclinical studies in glioblastoma, medulloblastoma, AT/RT, and brain metastases models where CNS penetration is a critical requirement for target engagement [1]. The compound's ability to disrupt the NRF2-mediated oxidative stress response in CNS tumor models further positions it for studies investigating metabolic and redox adaptation mechanisms in brain tumors.

PI3K/AKT/mTOR Pathway Signaling Studies Requiring High Kinase Selectivity

For biochemical and cell-based studies requiring clean dissection of mTOR-dependent signaling from PI3K-mediated effects, sapanisertib offers a selectivity profile of >200-fold over class I PI3K isoforms (mTOR IC₅₀ = 1 nM vs. PI3Kα IC₅₀ = 219 nM, PI3Kβ IC₅₀ = 5293 nM) [1]. This selectivity margin exceeds that of many pan-PI3K/mTOR inhibitors and enables researchers to attribute observed phenotypes specifically to mTORC1/2 inhibition rather than confounding PI3K pathway interference . Procurement is recommended for studies measuring 4E-BP1, S6K, and AKT phosphorylation as primary readouts in the context of growth factor stimulation or oncogenic PI3K pathway activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sapanisertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.